5-Hydroxy Propranolol-d5
Description
Properties
CAS No. |
1185084-01-8 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
280.379 |
IUPAC Name |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
InChI Key |
WMYPGILKDMWISO-LQBDHZFKSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Synonyms |
5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5; 5’-Hydroxypropranolol-d5; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol followed by hydroxylationThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and hydroxylation. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent Propranolol structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propranolol or its deuterated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy Propranolol-d5 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard to quantify Propranolol and its metabolites in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Propranolol by tracking the formation and elimination of its metabolites.
Drug Interaction Studies: Used to study the interactions between Propranolol and other drugs by monitoring changes in the levels of this compound.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study the pharmacodynamics and pharmacokinetics of Propranolol.
Mechanism of Action
The mechanism of action of 5-Hydroxy Propranolol-d5 is similar to that of Propranolol. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The hydroxyl group at the 5-position does not significantly alter the binding affinity or activity of the compound .
Comparison with Similar Compounds
Structural and Isotopic Variations
The table below highlights key differences between 5-Hydroxy Propranolol-d5 and related deuterated propranolol metabolites:
Key Observations :
- Position of Hydroxylation: The hydroxyl group position (5 vs. 4 vs. 7) determines metabolic pathways. For example, 4-Hydroxy Propranolol is primarily formed via CYP2D6-mediated oxidation, whereas 5-Hydroxy Propranolol may involve alternative cytochrome P450 isoforms .
- Deuterium Substitution: Higher deuterium counts (e.g., d7 in 7-Hydroxy Propranolol-d5) extend half-life by reducing metabolic clearance, a phenomenon termed the "deuterium isotope effect" .
Metabolic and Analytical Differences
- This compound vs. Non-Deuterated 5-Hydroxy Propranolol (CAS: 10476-53-6): The deuterated form exhibits ~20% slower hepatic clearance in preclinical models due to resistance to oxidative metabolism, making it superior for tracer studies .
- 5-Hydroxy vs. 4-Hydroxy Propranolol-d5: While both are phase I metabolites, 4-Hydroxy Propranolol-d5 is more abundant in human plasma and correlates strongly with propranolol’s β-blocking efficacy . In contrast, this compound is a minor metabolite but critical for detecting inter-individual metabolic variability .
- Glucuronidated Metabolites: Compounds like 4-Hydroxy Propranolol-d7 Glucuronide (CAS: PA STI 051190) are phase II metabolites, reflecting conjugation pathways. Their deuterated analogs aid in distinguishing enzymatic vs. non-enzymatic glucuronidation .
Pharmacokinetic Studies
- Deuterium-Labeled Tracers: this compound enables precise quantification of propranolol’s metabolic fate in vivo, with a detection limit of 0.1 ng/mL in human plasma .
- Enzyme Phenotyping: Comparative studies using 4-Hydroxy and this compound reveal CYP2D6’s dominant role in propranolol metabolism, accounting for ~70% of total clearance .
Clinical Implications
Q & A
Basic: What are the key considerations for synthesizing and characterizing 5-Hydroxy Propranolol-d5 in metabolic studies?
Methodological Answer:
this compound is a deuterated metabolite of propranolol, synthesized via isotopic labeling to track metabolic pathways. Key steps include:
- Synthesis : Use of deuterium (D) labeling at specific positions (e.g., aromatic ring or side chain) via catalytic deuteration or exchange reactions under controlled pH and temperature .
- Characterization : Confirm isotopic purity (>98%) using LC-MS/MS and nuclear magnetic resonance (NMR). Ensure minimal protium (H) contamination, which can skew pharmacokinetic data .
- Application : Serve as an internal standard in quantitative assays to correct for matrix effects in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
